Columbamine chloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 209408. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

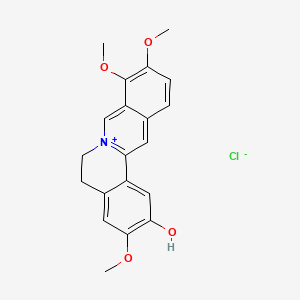

3,9,10-trimethoxy-5,6-dihydroisoquinolino[2,1-b]isoquinolin-7-ium-2-ol;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19NO4.ClH/c1-23-18-5-4-12-8-16-14-10-17(22)19(24-2)9-13(14)6-7-21(16)11-15(12)20(18)25-3;/h4-5,8-11H,6-7H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDUDGYVKQSKHQG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C2=C[N+]3=C(C=C2C=C1)C4=CC(=C(C=C4CC3)OC)O)OC.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10578785 | |

| Record name | 2-Hydroxy-3,9,10-trimethoxy-5,6-dihydroisoquinolino[3,2-a]isoquinolin-7-ium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10578785 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

373.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1916-10-5 | |

| Record name | Columbamine chloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=209408 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Hydroxy-3,9,10-trimethoxy-5,6-dihydroisoquinolino[3,2-a]isoquinolin-7-ium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10578785 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Columbamine Chloride: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Columbamine chloride is a quaternary isoquinoline alkaloid derived from various medicinal plants, including Rhizoma Coptidis, and is a known metabolite of Berberine. Possessing a wide range of biological activities, Columbamine has garnered significant interest for its potential therapeutic applications. Preclinical studies have highlighted its anti-inflammatory, anti-tumor, neuroprotective, and hypolipidemic properties. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning the pharmacological effects of this compound, supported by quantitative data, detailed experimental protocols, and visual pathway diagrams.

Core Mechanisms of Action

This compound exerts its effects through the modulation of multiple cellular targets and signaling cascades. The primary mechanisms identified include enzyme inhibition and the regulation of key signaling pathways involved in cell proliferation, apoptosis, and metabolism.

Enzyme Inhibition

This compound has been identified as an inhibitor of several key enzymes, most notably Acetylcholinesterase (AChE) and Cytochrome P450 3A4 (CYP3A4).

-

Acetylcholinesterase (AChE) Inhibition: By inhibiting AChE, the enzyme responsible for the breakdown of the neurotransmitter acetylcholine, Columbamine can increase cholinergic neurotransmission. This activity is a key therapeutic strategy in the management of conditions like Alzheimer's disease.

-

Cytochrome P450 3A4 (CYP3A4) Inhibition: CYP3A4 is a critical enzyme in the metabolism of a vast number of xenobiotics, including approximately half of all clinically used drugs. Inhibition of this enzyme by this compound can lead to significant drug-drug interactions, altering the pharmacokinetics and efficacy of co-administered therapeutic agents.[1][2]

Modulation of Oncogenic Signaling Pathways

A significant body of research points to Columbamine's anti-tumor effects, which are mediated through the disruption of critical signaling pathways that drive cancer cell proliferation, survival, and metastasis.

-

Inhibition of the Wnt/β-catenin Pathway: The Wnt/β-catenin signaling pathway is fundamental in embryonic development and tissue homeostasis. Its aberrant activation is a hallmark of many cancers, particularly colon cancer. Columbamine has been shown to suppress this pathway by reducing the expression of key downstream molecules like β-catenin and Dishevelled (DVL).[2][3][4] This leads to a decrease in the transcription of Wnt target genes, resulting in inhibited proliferation and migration of cancer cells.[2][3][5]

-

Down-regulation of PI3K/AKT/MAPK Pathways: The Phosphatidylinositol 3-kinase (PI3K)/AKT pathway is a central node in signaling networks that control cell growth, survival, and metabolism. Columbamine has been demonstrated to suppress the proliferation and invasion of hepatocellular carcinoma cells by down-regulating the PI3K/AKT pathway.[1] Concurrently, it also inhibits the p38 and ERK1/2 Mitogen-Activated Protein Kinase (MAPK) signaling pathways, which are also crucial for cell survival and proliferation.[1]

Induction of Apoptosis

Columbamine promotes programmed cell death (apoptosis) in various cancer cell lines. This is achieved through a caspase-dependent mechanism, marked by the increased cleavage of Caspase-3 and PARP (Poly (ADP-ribose) polymerase).[2][3] Furthermore, it modulates the expression of apoptosis-related proteins, increasing the levels of the pro-apoptotic factor BAD while decreasing the anti-apoptotic factor Bcl-2.[3]

Quantitative Pharmacological Data

The inhibitory potency and cytotoxic effects of this compound have been quantified in various in vitro assays. The following table summarizes the key data points available in the literature.

| Target/Assay | Cell Line/System | Value (IC50) | Reference |

| Acetylcholinesterase (AChE) | In vitro enzyme assay | 48.1 µM | [6] |

| Cytochrome P450 3A4 (CYP3A4) | In vitro enzyme assay | 30.6 µM | [1][2][7] |

| Cytotoxicity | Human KB cells | 77.9 µM | [7] |

Signaling Pathway and Workflow Diagrams

The following diagrams, generated using Graphviz, illustrate the key mechanisms of action and experimental workflows associated with this compound.

Detailed Experimental Protocols

This section provides methodologies for key experiments used to elucidate the mechanism of action of this compound.

Protocol 1: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This colorimetric assay is widely used to screen for and quantify the activity of AChE inhibitors.

-

Principle: AChE hydrolyzes the substrate acetylthiocholine (ATCI) to produce thiocholine. Thiocholine reacts with 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored 5-thio-2-nitrobenzoate (TNB) anion, which is quantified by measuring its absorbance at 412 nm. An inhibitor will reduce the rate of this color change.

-

Reagents:

-

0.1 M Phosphate Buffer (pH 8.0)

-

AChE enzyme solution (e.g., from Electrophorus electricus)

-

10 mM DTNB in phosphate buffer

-

14-75 mM Acetylthiocholine Iodide (ATCI) in deionized water

-

This compound stock solution (dissolved in a suitable solvent like DMSO, then diluted)

-

Solvent control (e.g., DMSO)

-

-

Procedure (96-well plate format):

-

To each well, add 140 µL of 0.1 M phosphate buffer (pH 8.0).

-

Add 10 µL of the this compound solution at various concentrations to the test wells. Add 10 µL of solvent for control wells.

-

Add 10 µL of AChE solution (e.g., 1 U/mL) to all wells.

-

Incubate the plate for 10-15 minutes at a controlled temperature (e.g., 25°C or 37°C).[5][8]

-

Following incubation, add 10 µL of 10 mM DTNB to each well.

-

Initiate the enzymatic reaction by adding 10 µL of ATCI solution to each well.[5]

-

Immediately measure the absorbance at 412 nm using a microplate reader. Take readings kinetically over several minutes or as an endpoint reading after a fixed time (e.g., 10 minutes).[5][9]

-

-

Data Analysis:

-

The rate of reaction is determined from the change in absorbance over time.

-

The percentage of inhibition is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

-

The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined by plotting the percentage inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

-

Protocol 2: Western Blot for β-catenin Expression

This protocol is used to detect changes in the protein level of β-catenin in cells treated with this compound.

-

Principle: Proteins from cell lysates are separated by size using SDS-PAGE, transferred to a membrane, and probed with an antibody specific to β-catenin. A secondary antibody conjugated to an enzyme (like HRP) allows for detection via chemiluminescence.

-

Procedure:

-

Cell Lysis: Treat cancer cells (e.g., HCT116 colon cancer cells) with varying concentrations of this compound for a specified time (e.g., 24-48 hours). Lyse the cells using RIPA buffer or a similar lysis buffer containing protease inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE: Load equal amounts of protein (e.g., 20-50 µg) from each sample onto a polyacrylamide gel. Run the gel to separate proteins by molecular weight.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or 5% BSA in TBS-T) for 1 hour at room temperature to prevent non-specific antibody binding.[3][10]

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for β-catenin (e.g., diluted 1:1000 in blocking buffer) overnight at 4°C with gentle shaking.[3][11]

-

Washing: Wash the membrane three times for 15 minutes each with TBS-T.[3]

-

Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody (e.g., anti-rabbit or anti-mouse IgG, diluted 1:3000 - 1:10,000) for 1-2 hours at room temperature.[3][8][10]

-

Washing: Repeat the washing step.

-

Detection: Apply an Enhanced Chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using an imaging system. A loading control (e.g., β-actin or GAPDH) should be probed on the same membrane to ensure equal protein loading.

-

-

Data Analysis: Quantify the band intensity using densitometry software. Normalize the β-catenin band intensity to the corresponding loading control band intensity.

Conclusion

This compound is a multi-target alkaloid with significant therapeutic potential, particularly in oncology. Its mechanism of action is complex, involving the direct inhibition of enzymes crucial for neurotransmission and drug metabolism, as well as the potent down-regulation of pro-survival and pro-proliferative signaling pathways like Wnt/β-catenin and PI3K/AKT/MAPK. The ability to induce apoptosis further underscores its anti-cancer properties. The data and protocols presented in this guide offer a comprehensive overview for researchers aiming to further investigate and harness the pharmacological activities of this compound in drug discovery and development programs.

References

- 1. Columbamine suppresses hepatocellular carcinoma cells through down-regulation of PI3K/AKT, p38 and ERK1/2 MAPK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. bpsbioscience.com [bpsbioscience.com]

- 3. A Simple Method to Assess Abundance of the β-Catenin Signaling Pool in Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Wnt-3a and R-spo1 conditioned media reporter assay [protocols.io]

- 6. Protocol for a Wnt reporter assay to measure its activity in human neural stem cells derived from induced pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. resources.amsbio.com [resources.amsbio.com]

- 8. Quantification of β-Catenin Signaling Components in Colon Cancer Cell Lines, Tissue Sections, and Microdissected Tumor Cells using Reaction Monitoring Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Inhibition of Cytochrome P450 (CYP3A4) Activity by Extracts from 57 Plants Used in Traditional Chinese Medicine (TCM) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. biocompare.com [biocompare.com]

- 11. β-Catenin Antibody (#9562) Datasheet With Images | Cell Signaling Technology [cellsignal.com]

Columbamine Chloride: A Comprehensive Technical Guide to its Natural Sources, Extraction, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Columbamine chloride, a naturally occurring protoberberine alkaloid with significant therapeutic potential. This document details its primary natural sources, comprehensive extraction and purification methodologies, and its mechanisms of action, particularly in apoptosis induction and cytochrome P450 inhibition.

Natural Sources of Columbamine

Columbamine is found in a variety of plant species, primarily within the Ranunculaceae and Berberidaceae families. The concentration of Columbamine can vary depending on the plant species, geographical location, and harvesting time. Coptis chinensis (Chinese goldthread) is a particularly rich source of this alkaloid.

Table 1: Natural Sources and Concentration of Columbamine

| Plant Species | Family | Plant Part | Columbamine Concentration (mg/g dry weight) |

| Coptis chinensis | Ranunculaceae | Rhizome | 3.65 ± 0.57[1] |

| Berberis aristata | Berberidaceae | Roots, Stem | Present, but not quantified[2] |

| Berberis vulgaris | Berberidaceae | Stem Bark | Present, but not quantified[3] |

| Berberis thunbergii | Berberidaceae | Fruits | Present, but not quantified[4] |

| Plumeria rubra | Apocynaceae | Not specified | Present, but not quantified |

| Mahonia bealei | Berberidaceae | Not specified | Present, but not quantified |

Columbamine is also a known metabolite of Berberine, another prominent protoberberine alkaloid found in many of the same plant species.[5]

Extraction and Purification of this compound

The extraction and purification of this compound from its natural sources involve multi-step processes designed to isolate the alkaloid from the complex plant matrix. The general workflow includes extraction, separation, and purification.

General Experimental Workflow for Columbamine Extraction and Purification

Caption: General workflow for the extraction and purification of this compound.

Detailed Experimental Protocols

This protocol describes a general method for the extraction of total alkaloids, including Columbamine, from the rhizomes of Coptis chinensis.

-

Preparation of Plant Material: Air-dry the rhizomes of Coptis chinensis at room temperature and grind them into a fine powder (40-60 mesh).

-

Solvent Extraction:

-

Method A: Maceration. Soak the powdered rhizomes in 80% ethanol at a 1:10 (w/v) ratio for 72 hours at room temperature with occasional stirring. Filter the extract through Whatman No. 1 filter paper. Repeat the extraction process three times.

-

Method B: Soxhlet Extraction. Place the powdered rhizomes in a cellulose thimble and extract with methanol in a Soxhlet apparatus for 24 hours.

-

-

Concentration: Combine the filtrates from the repeated extractions and concentrate them under reduced pressure using a rotary evaporator at 50°C to obtain a crude extract.

-

Acidification: Dissolve the crude extract in 1% hydrochloric acid.

-

Removal of Neutral and Acidic Impurities: Extract the acidic solution with chloroform three times to remove neutral and acidic compounds.

-

Basification: Adjust the pH of the aqueous layer to 9-10 with a 25% ammonium hydroxide solution.

-

Extraction of Free Alkaloids: Extract the alkaline solution with chloroform three times. The chloroform layer now contains the free alkaloids.

-

Concentration: Combine the chloroform extracts and evaporate to dryness under reduced pressure to yield the total alkaloid fraction.

-

Stationary Phase: Prepare a silica gel (100-200 mesh) column packed in chloroform.

-

Sample Loading: Dissolve the total alkaloid fraction in a minimal amount of chloroform and load it onto the column.

-

Elution: Elute the column with a gradient of chloroform-methanol (from 100:0 to 80:20, v/v).

-

Fraction Collection: Collect fractions of 20 mL and monitor them by Thin Layer Chromatography (TLC) using a chloroform:methanol (9:1, v/v) mobile phase and Dragendorff's reagent for visualization of alkaloids.

-

Isolation of Columbamine: Combine the fractions containing the spot corresponding to the Columbamine standard. Evaporate the solvent to obtain purified Columbamine.

-

Salt Formation: Dissolve the purified Columbamine in a small amount of methanol and add a few drops of concentrated hydrochloric acid to convert it to its chloride salt.

-

Crystallization: Allow the solution to stand at 4°C for 24 hours to facilitate crystallization.

-

Final Product: Collect the crystals by filtration, wash with cold diethyl ether, and dry under vacuum to obtain pure this compound.

Analytical Methods for Quantification

High-Performance Liquid Chromatography (HPLC) is the standard method for the quantification of Columbamine in plant extracts and purified samples.

Table 2: HPLC Parameters for Columbamine Analysis

| Parameter | Description |

| Column | C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm)[6] |

| Mobile Phase | Acetonitrile - 30 mmol/L ammonium bicarbonate solution (containing 0.7% ammonia and 0.1% triethylamine) with gradient elution[6] |

| Flow Rate | 1.0 mL/min[6] |

| Detection Wavelength | 270 nm[6] |

| Column Temperature | 30°C[6] |

Biological Activity and Signaling Pathways

This compound exhibits a range of biological activities, including anti-cancer and enzyme inhibitory effects.

Induction of Apoptosis in Colon Cancer Cells via Inhibition of the Wnt/β-catenin Signaling Pathway

Columbamine has been shown to induce apoptosis in human colon cancer cell lines (HCT116 and LoVo) by suppressing the Wnt/β-catenin signaling pathway.[7][8]

Caption: Columbamine's inhibition of the Wnt/β-catenin pathway and induction of apoptosis.

-

Cell Culture and Treatment: Culture HCT116 colon cancer cells and treat with varying concentrations of Columbamine (e.g., 20 µM, 30 µM, 40 µM) for 48 hours.

-

Protein Extraction: Lyse the cells in RIPA buffer to extract total proteins.

-

Protein Quantification: Determine the protein concentration using a BCA protein assay kit.

-

SDS-PAGE and Western Blotting:

-

Separate equal amounts of protein on a 10% SDS-polyacrylamide gel.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk in TBST for 1 hour.

-

Incubate the membrane with primary antibodies against Caspase-3, cleaved Caspase-3, PARP, cleaved PARP, BAD, and Bcl-2 overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Inhibition of Cytochrome P450 3A4 (CYP3A4)

Columbamine is a mechanism-based inhibitor of CYP3A4, a key enzyme in drug metabolism.[5] This inhibition is time- and concentration-dependent and can lead to significant drug-drug interactions. The IC50 value for Columbamine's inhibition of CYP3A4 is 30.6 µM.[5]

Caption: Mechanism-based inhibition of CYP3A4 by Columbamine.

-

Incubation Mixture: Prepare an incubation mixture containing human liver microsomes, a CYP3A4 substrate (e.g., midazolam), and varying concentrations of Columbamine in a phosphate buffer (pH 7.4).

-

Pre-incubation: Pre-incubate the mixture at 37°C for a set time (e.g., 0 and 20 minutes) to allow for potential mechanism-based inhibition.

-

Initiation of Reaction: Start the metabolic reaction by adding NADPH.

-

Termination of Reaction: Stop the reaction after a specific time by adding a quenching solution (e.g., ice-cold acetonitrile).

-

Analysis: Centrifuge the samples and analyze the supernatant for the formation of the metabolite of the CYP3A4 substrate (e.g., 1'-hydroxymidazolam) using LC-MS/MS.

-

Data Analysis: Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the Columbamine concentration.

Conclusion

This compound is a promising natural compound with well-defined anti-cancer and enzyme-inhibitory properties. The methodologies outlined in this guide provide a framework for its extraction, purification, and characterization. Further research into its various biological activities and the development of optimized extraction techniques will be crucial for harnessing its full therapeutic potential.

References

- 1. Frontiers | Characterization of the anti-AChE potential and alkaloids in Rhizoma Coptidis from different Coptis species combined with spectrum-effect relationship and molecular docking [frontiersin.org]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. Chemical composition and antioxidant activity of extracts from the inner bark of Berberis vulgaris stem :: BioResources [bioresources.cnr.ncsu.edu]

- 4. chempap.org [chempap.org]

- 5. medchemexpress.com [medchemexpress.com]

- 6. [Simultaneous determination of six alkaloids in Coptis chinensis of different regions by RP-HPLC] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Columbamine suppresses the proliferation and malignization of colon cancer cells via abolishing Wnt/β-catenin signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Columbamine suppresses the proliferation and malignization of colon cancer cells via abolishing Wnt/β-catenin signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biosynthesis of Columbamine: A Technical Guide for Researchers

An In-depth Examination of the Core Biosynthetic Pathway, Enzyme Kinetics, and Experimental Methodologies for the Protoberberine Alkaloid Columbamine.

This technical guide provides a comprehensive overview of the biosynthesis of columbamine, a key protoberberine alkaloid, in plants. Columbamine serves as a crucial intermediate in the formation of other medicinally important alkaloids, including palmatine and berberine. This document is intended for researchers, scientists, and drug development professionals engaged in the study of plant secondary metabolism and the production of pharmacologically active compounds.

The Columbamine Biosynthetic Pathway

Columbamine is synthesized from the precursor (S)-scoulerine, which itself is derived from the condensation of dopamine and 4-hydroxyphenylacetaldehyde. The core pathway involves a series of enzymatic reactions, primarily methylation and oxidation, to yield the characteristic protoberberine scaffold of columbamine.

The key enzymatic steps leading to and from columbamine are:

-

Methylation of (S)-scoulerine: The enzyme (S)-scoulerine 9-O-methyltransferase (SMT) catalyzes the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to the 9-hydroxyl group of (S)-scoulerine, producing (S)-tetrahydrocolumbamine.[1]

-

Oxidation of (S)-tetrahydrocolumbamine: A tetrahydroprotoberberine oxidase, likely a flavin-dependent enzyme, catalyzes the oxidation of (S)-tetrahydrocolumbamine to form the quaternary alkaloid columbamine. This step involves the removal of four hydrogen atoms.

-

Methylation of Columbamine: Columbamine is subsequently converted to palmatine through the action of columbamine O-methyltransferase (CoOMT), which methylates the 2-hydroxyl group of columbamine using SAM as the methyl donor.[2][3]

The following diagram illustrates the central steps in the biosynthesis of columbamine.

Quantitative Data on Key Biosynthetic Enzymes

The efficiency of the columbamine biosynthetic pathway is dictated by the kinetic properties of its constituent enzymes. While comprehensive kinetic data for all enzymes is not yet available, studies on key methyltransferases have provided valuable insights.

| Enzyme | Substrate(s) | Km (µM) | Vmax | Optimal pH | Optimal Temp. (°C) | Plant Source |

| (S)-Scoulerine 9-O-Methyltransferase (SMT) | (S)-Scoulerine | 5 | - | 8.9 | 37 | Berberis species |

| S-Adenosyl-L-methionine (SAM) | 43 | - | ||||

| Columbamine O-Methyltransferase (CoOMT) | Columbamine | Not Determined | Not Determined | Not Determined | Not Determined | Coptis japonica |

| (S)-Tetrahydrocolumbamine | Not Determined | Not Determined | ||||

| (S)-Scoulerine | Not Determined | Not Determined | ||||

| Tetrahydroprotoberberine Oxidase | (S)-Tetrahydroberberine | Not Determined | Not Determined | Not Determined | Not Determined | Berberis wilsoniae |

Note: Kinetic data for the specific tetrahydroprotoberberine oxidase acting on (S)-tetrahydrocolumbamine and for columbamine O-methyltransferase are currently limited in the literature. The data for tetrahydroberberine oxidase is for a related enzyme in the protoberberine pathway.

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the study of columbamine biosynthesis.

Heterologous Expression and Purification of O-Methyltransferases

This protocol describes the expression of recombinant O-methyltransferases (e.g., SMT, CoOMT) in E. coli for subsequent characterization.

Experimental Workflow:

Methodology:

-

Vector Construction: The open reading frame of the target O-methyltransferase is amplified by PCR and cloned into an appropriate expression vector (e.g., pGEX for GST-fusion or pET for His-tagged proteins).

-

Transformation: The expression vector is transformed into a suitable E. coli expression strain, such as BL21(DE3).

-

Cell Culture and Induction: A single colony is used to inoculate a starter culture, which is then used to inoculate a larger volume of LB medium containing the appropriate antibiotic. The culture is grown at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8. Protein expression is then induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM.

-

Protein Expression: The induced culture is incubated at a lower temperature (e.g., 18-25°C) overnight with shaking to enhance the solubility of the recombinant protein.

-

Cell Harvest and Lysis: Cells are harvested by centrifugation (e.g., 5000 x g for 15 minutes at 4°C). The cell pellet is resuspended in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole for His-tagged proteins) and lysed by sonication on ice.

-

Purification: The cell lysate is clarified by centrifugation, and the supernatant containing the soluble recombinant protein is loaded onto an affinity chromatography column (e.g., Ni-NTA agarose for His-tagged proteins or Glutathione-agarose for GST-tagged proteins). The column is washed with a wash buffer containing a low concentration of the eluting agent (e.g., 20 mM imidazole for His-tagged proteins). The recombinant protein is then eluted with an elution buffer containing a high concentration of the eluting agent (e.g., 250 mM imidazole for His-tagged proteins).

-

Purity Analysis: The purity of the eluted protein is assessed by SDS-PAGE.

O-Methyltransferase Enzyme Assay

This protocol is for determining the activity of a purified O-methyltransferase.

Methodology:

-

Reaction Mixture: Prepare a reaction mixture containing:

-

100 mM Tris-HCl buffer (pH 7.5-9.0, depending on the enzyme's optimum)

-

1 mM Dithiothreitol (DTT)

-

100 µM S-adenosyl-L-methionine (SAM) (can be a mix of labeled and unlabeled SAM for radiometric assays)

-

50-200 µM of the alkaloid substrate (e.g., (S)-scoulerine or columbamine)

-

Purified recombinant O-methyltransferase (1-10 µg)

-

-

Incubation: The reaction is initiated by the addition of the enzyme and incubated at the optimal temperature (e.g., 37°C) for a specified time (e.g., 30-60 minutes).

-

Reaction Termination: The reaction is terminated by the addition of an equal volume of 1 M HCl or by boiling.

-

Product Extraction: The methylated product is extracted with an organic solvent such as ethyl acetate.

-

Quantification: The amount of product formed is quantified by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If a radiolabeled methyl donor was used, the radioactivity in the organic phase can be measured by scintillation counting.

Tetrahydroprotoberberine Oxidase Enzyme Assay

This protocol provides a general method for assaying the activity of a tetrahydroprotoberberine oxidase.

Methodology:

-

Reaction Mixture: Prepare a reaction mixture containing:

-

50 mM Tris-HCl buffer (pH 8.0-9.0)

-

100-500 µM (S)-tetrahydrocolumbamine (or other tetrahydroprotoberberine substrate)

-

Enzyme extract or purified enzyme

-

-

Incubation: The reaction is initiated by the addition of the substrate and incubated at 30-37°C with shaking to ensure adequate aeration.

-

Monitoring the Reaction: The formation of the oxidized protoberberine alkaloid (e.g., columbamine) can be monitored spectrophotometrically by the increase in absorbance at a characteristic wavelength (e.g., around 345 nm for berberine-type alkaloids).

-

Product Confirmation: The identity of the product should be confirmed by HPLC or LC-MS analysis.

HPLC and LC-MS/MS Analysis of Columbamine and Related Alkaloids

This section outlines a general procedure for the analytical separation and quantification of columbamine and its biosynthetic precursors and products.

Experimental Workflow:

Methodology:

-

Sample Preparation:

-

Plant Tissue: Freeze-dry the plant material and grind it into a fine powder. Extract the alkaloids with methanol containing 1% HCl by sonication or overnight shaking.

-

Enzyme Assay Samples: Terminate the reaction and extract with an appropriate organic solvent as described in the enzyme assay protocols. Evaporate the solvent and redissolve the residue in the mobile phase.

-

-

Chromatographic Conditions (HPLC):

-

Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water, both containing an ion-pairing agent like sodium dodecyl sulfate (SDS) and a buffer such as potassium phosphate, or an acid like formic acid or trifluoroacetic acid. A typical gradient might be from 20% to 80% acetonitrile over 30 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV/Vis detector at wavelengths such as 280 nm and 345 nm.

-

-

LC-MS/MS Conditions:

-

Chromatography: Similar conditions to HPLC can be used, but often with a lower flow rate and smaller column dimensions compatible with the mass spectrometer. Volatile mobile phase additives like formic acid or ammonium acetate are preferred.

-

Ionization: Electrospray ionization (ESI) in positive ion mode is typically used for the analysis of protoberberine alkaloids.

-

Mass Analysis: For quantification, multiple reaction monitoring (MRM) is a highly sensitive and selective method. The precursor ion for columbamine ([M]+, m/z 340.1) and a characteristic product ion are monitored.

-

Conclusion

The biosynthesis of columbamine is a critical branch point in the intricate network of protoberberine alkaloid metabolism in plants. Understanding the enzymes and their regulation is paramount for metabolic engineering efforts aimed at enhancing the production of columbamine and its valuable derivatives. This technical guide provides a foundational framework for researchers to delve into the functional characterization of the columbamine biosynthetic pathway, offering detailed protocols and a summary of the current quantitative knowledge. Further research is needed to fully elucidate the kinetic properties of all the enzymes involved and to precisely quantify the metabolic flux through this important pathway.

References

The Biological Activity of Columbamine: An In-depth Technical Guide for Researchers

Introduction: Columbamine, a protoberberine alkaloid and a primary metabolite of berberine, is emerging as a compound of significant interest in the fields of pharmacology and drug development.[1] Extracted from various medicinal plants, including those from the Berberis and Coptis genera, this natural compound has demonstrated a wide spectrum of biological activities.[2][3] This technical guide provides a comprehensive overview of the current scientific understanding of columbamine's biological effects, with a focus on its anti-cancer, anti-inflammatory, antioxidant, and metabolic regulatory properties. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental methodologies, quantitative data, and visual representations of its mechanisms of action to facilitate further investigation and therapeutic development.

Core Biological Activities

Columbamine exhibits a diverse range of pharmacological effects, positioning it as a promising candidate for the development of novel therapeutics. Its primary activities include:

-

Antitumor Activity: Columbamine has been shown to inhibit the proliferation and induce apoptosis in various cancer cell lines.[1] It also demonstrates potential in suppressing tumor invasion and metastasis.[1]

-

Anti-inflammatory Effects: The alkaloid exhibits significant anti-inflammatory properties, which have been observed in various experimental models.[4]

-

Antioxidant Properties: Columbamine acts as an antioxidant, capable of scavenging free radicals, which contributes to its protective effects against cellular damage.

-

Metabolic Regulation: As a metabolite of berberine, columbamine plays a role in metabolic processes, including lipid-lowering and hypoglycemic effects, primarily through the activation of AMP-activated protein kinase (AMPK).[1]

-

Other Activities: Research also suggests hepatoprotective, neuroprotective, antifungal, and antiparasitic properties.[1]

Quantitative Data on Biological Activity

The following tables summarize the key quantitative data regarding the biological efficacy of columbamine from various studies.

| Activity | Assay/Model | Cell Line/System | IC50 / Effective Concentration | Reference |

| Enzyme Inhibition | Cytochrome P450 Isoform CYP3A4 Inhibition | In vitro | IC50 = 30.6 µM | [1] |

| Antiproliferative | MTT Assay | HCT-116 and HT-29 (Colon Carcinoma) | IC50 = 6.99±0.29 μM and 5.46±0.13 μM (72h) | [5] |

| MTT Assay | LoVo and SW480 (Colon Carcinoma) | Effective at 20-40 µM | [6] | |

| Antioxidant | DPPH Radical Scavenging | Ethyl acetate fraction of Berberis aristata | IC50 = 188.93 ± 8.35 µg/mL | |

| DPPH Radical Scavenging | Methanol extract of Berberis aristata | IC50 = 242.89 ± 4.62 µg/mL | ||

| Antiviral | Anti-HIV Activity | In vitro | IC50 = 58 µg/mL | [7] |

Note: The efficacy of columbamine can vary depending on the specific experimental conditions, including the cell line, assay duration, and purity of the compound.

Key Signaling Pathways Modulated by Columbamine

Columbamine exerts its biological effects by modulating several critical intracellular signaling pathways. The following diagrams, generated using the DOT language, illustrate these mechanisms.

Wnt/β-catenin Signaling Pathway

Columbamine has been shown to suppress the Wnt/β-catenin signaling pathway, which is often dysregulated in cancer, leading to uncontrolled cell proliferation.[1][6]

Caption: Columbamine inhibits the Wnt/β-catenin pathway.

PTEN/AKT Signaling Pathway

In glioma cells, columbamine has been observed to upregulate the tumor suppressor PTEN, leading to the inhibition of the pro-survival AKT signaling pathway.

Caption: Columbamine modulates the PTEN/AKT signaling cascade.

AMPK Activation Pathway

Columbamine activates AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis. This activation contributes to its lipid-lowering effects.[1]

Caption: Columbamine activates the AMPK metabolic pathway.

Detailed Experimental Protocols

This section provides detailed methodologies for key in vitro assays used to characterize the biological activity of columbamine.

Cell Viability and Cytotoxicity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Workflow Diagram:

Caption: Standard workflow for an MTT cell viability assay.

Detailed Protocol:

-

Cell Seeding: Plate cells (e.g., HCT-116, HT-29) in 96-well flat-bottom plates at a density of 5 × 10³ cells per well in 100 µL of complete culture medium.[5]

-

Incubation: Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

-

Treatment: Prepare serial dilutions of columbamine in culture medium. Remove the existing medium from the wells and add 100 µL of the columbamine-containing medium at various final concentrations (e.g., 0, 5, 10, 20, 40 µM). Include a vehicle control (e.g., DMSO) at the same concentration as in the highest columbamine dose.

-

Treatment Incubation: Incubate the treated plates for the desired time periods (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.[5]

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.[5]

-

Formazan Solubilization: Carefully aspirate the medium containing MTT from each well. Add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the purple formazan crystals. Shake the plate on an orbital shaker for 10 minutes to ensure complete dissolution.[5]

-

Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. Plot the viability against the log of the columbamine concentration to determine the IC50 value using non-linear regression analysis.

Cell Migration (Transwell Assay)

The Transwell assay, or Boyden chamber assay, is used to assess the migratory capacity of cells in response to a chemoattractant.

Detailed Protocol:

-

Chamber Preparation: Place 24-well Transwell inserts (e.g., 8 µm pore size) into the wells of a 24-well plate.

-

Chemoattractant Addition: Add 600 µL of complete medium (containing 10% FBS as a chemoattractant) to the lower chamber of each well.

-

Cell Preparation: Culture cells to sub-confluency. Harvest the cells and resuspend them in serum-free medium at a concentration of 1 × 10⁵ cells/mL.

-

Cell Seeding: Add 200 µL of the cell suspension to the upper chamber of each Transwell insert. Add the desired concentrations of columbamine to the upper chamber along with the cells.

-

Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO₂ incubator to allow for cell migration.

-

Removal of Non-migrated Cells: After incubation, carefully remove the non-migrated cells from the upper surface of the membrane using a cotton swab.

-

Fixation and Staining: Fix the migrated cells on the lower surface of the membrane with methanol for 10 minutes. Stain the cells with a 0.1% crystal violet solution for 20 minutes.

-

Cell Counting: Gently wash the inserts with PBS to remove excess stain. Allow the membrane to dry and then count the number of migrated cells in several random fields under a microscope.

-

Data Analysis: Quantify the migration by comparing the number of migrated cells in the columbamine-treated groups to the control group.

Western Blot Analysis

Western blotting is used to detect specific proteins in a sample and to quantify their expression levels.

Detailed Protocol:

-

Cell Lysis: Treat cells with columbamine for the desired time. Wash the cells with ice-cold PBS and then lyse them in RIPA buffer containing a protease inhibitor cocktail.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

-

SDS-PAGE: Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer. Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against the proteins of interest (e.g., β-catenin, p-AMPK, PTEN, GAPDH) overnight at 4°C with gentle agitation.

-

Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again three times with TBST. Detect the protein bands using an enhanced chemiluminescence (ECL) detection system and visualize them using an imaging system.

-

Densitometry: Quantify the band intensities using image analysis software and normalize to a loading control (e.g., GAPDH or β-actin).

Conclusion

Columbamine, as a berberine alkaloid, presents a compelling profile of diverse biological activities with significant therapeutic potential. Its ability to modulate key signaling pathways involved in cancer progression, inflammation, and metabolism underscores its importance as a lead compound for drug discovery. The data and protocols presented in this guide are intended to serve as a valuable resource for the scientific community to build upon existing knowledge and to accelerate the translation of this promising natural product into novel clinical applications. Further research is warranted to fully elucidate its mechanisms of action, to evaluate its efficacy and safety in more complex preclinical models, and to explore its potential in combination therapies.

References

Pharmacological Profile of Columbamine Chloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Columbamine chloride is a quaternary isoquinoline alkaloid derived from various medicinal plants, including those of the Berberis genus. It is also a metabolite of berberine, a well-studied natural compound.[1] Emerging research has highlighted the diverse pharmacological activities of this compound, with a primary focus on its potential as an anti-cancer agent. This technical guide provides a comprehensive overview of the current understanding of the pharmacological profile of this compound, including its mechanism of action, quantitative biological data, and detailed experimental methodologies.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₂₀H₂₀ClNO₄ | [2] |

| Molecular Weight | 373.83 g/mol | [2] |

| IUPAC Name | 3,9,10-trimethoxy-5,6-dihydroisoquinolino[2,1-b]isoquinolin-7-ium-2-ol chloride | [2] |

| CAS Number | 1916-10-5 | |

| Solubility | Soluble in DMSO |

Pharmacological Activities and Mechanism of Action

This compound exhibits a range of biological activities, with its anti-neoplastic properties being the most extensively investigated. It has demonstrated efficacy in various cancer models, including colon cancer and glioma, primarily through the modulation of key signaling pathways involved in cell proliferation, survival, and apoptosis.

Anti-Cancer Activity

In colon cancer, this compound has been shown to suppress cell proliferation, migration, and invasion by inhibiting the Wnt/β-catenin signaling pathway.[1][3] Treatment with this compound leads to a dose-dependent reduction in the expression of β-catenin and Dishevelled (DVL), a key regulator of the pathway.[1] This inhibition of the Wnt/β-catenin pathway ultimately leads to decreased proliferation of colon cancer cells.[1][3]

In glioma, this compound exerts its anti-tumor effects by promoting the expression of the tumor suppressor protein PTEN and inhibiting the phosphorylation of AKT.[4][5] The PTEN/AKT pathway is a critical regulator of cell growth, proliferation, and survival. By upregulating PTEN, this compound effectively dampens the pro-survival signals mediated by AKT, leading to the inhibition of glioma cell proliferation and metastasis, and the induction of apoptosis.[4][5]

Other Pharmacological Activities

Beyond its anti-cancer effects, this compound has been reported to possess antioxidant, anti-inflammatory, and lipid-lowering properties. It is also an inhibitor of the cytochrome P450 isoform CYP3A4.

Quantitative Biological Data

The following tables summarize the available quantitative data for this compound.

Table 4.1: In Vitro Cytotoxicity (IC₅₀ Values)

| Cell Line | Cancer Type | IC₅₀ (µM) | Exposure Time | Assay | Reference |

| HCT116 | Colon Cancer | Data not explicitly provided as a single value; effective concentrations reported between 20-40 µM | 24, 48, 72h | MTT Assay | [1] |

| SW480 | Colon Cancer | Data not explicitly provided as a single value; effective concentrations reported | 24, 48, 72h | MTT Assay | [1] |

| LoVo | Colon Cancer | Data not explicitly provided as a single value; effective concentrations reported | 24, 48, 72h | MTT Assay | [1] |

| SHG44 | Glioma | Data not explicitly provided as a single value; effective concentrations reported between 20-50 µM | 24, 48, 72h | MTT Assay | [4] |

| U251 | Glioma | Data not explicitly provided as a single value; effective concentrations reported between 20-50 µM | 24, 48, 72h | MTT Assay | [4] |

Table 4.2: Enzyme Inhibition

| Enzyme | IC₅₀ (µM) | Reference |

| CYP3A4 | 30.6 |

Table 4.3: Pharmacokinetic & Ki Values

| Parameter | Value | Species | Notes |

| Pharmacokinetic Data (ADME) | Not Available | - | To date, specific pharmacokinetic data for this compound (absorption, distribution, metabolism, and excretion) has not been reported in the reviewed literature. |

| Ki Values | Not Available | - | No Ki values for this compound against specific molecular targets have been identified in the public domain. |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound.

In Vitro Assays

-

Cell Seeding: Plate cells (e.g., HCT116, SW480, LoVo, SHG44, U251) in 96-well plates at a density of 5 x 10³ cells/well and allow to adhere overnight.

-

Treatment: Treat the cells with varying concentrations of this compound (e.g., 0, 10, 20, 30, 40, 50 µM) for specified durations (e.g., 24, 48, 72 hours).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader. Cell viability is expressed as a percentage of the control group.

-

Cell Seeding: Seed a low density of cells (e.g., 500 cells/well) in 6-well plates.

-

Treatment: Treat the cells with different concentrations of this compound.

-

Incubation: Incubate the plates for approximately 10-14 days, allowing colonies to form.

-

Staining: Fix the colonies with methanol and stain with 0.1% crystal violet.

-

Quantification: Count the number of colonies (typically >50 cells) in each well.

-

Chamber Preparation: For invasion assays, coat the upper surface of the Transwell inserts (8 µm pore size) with Matrigel. For migration assays, no coating is necessary.

-

Cell Seeding: Seed cells (e.g., 5 x 10⁴ cells) in the upper chamber in serum-free medium containing this compound.

-

Chemoattractant: Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.

-

Incubation: Incubate for 24-48 hours to allow cell migration or invasion.

-

Staining and Counting: Remove non-migrated cells from the upper surface of the membrane. Fix and stain the migrated/invaded cells on the lower surface with crystal violet. Count the number of stained cells under a microscope.

-

TUNEL Staining:

-

Treat cells with this compound for the desired time.

-

Fix cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100.

-

Perform TUNEL staining according to the manufacturer's protocol (e.g., using an in situ cell death detection kit).

-

Analyze the cells under a fluorescence microscope. Apoptotic cells will exhibit green fluorescence.

-

-

Flow Cytometry with Annexin V/PI Staining:

-

Harvest and wash the treated cells with PBS.

-

Resuspend the cells in binding buffer.

-

Stain the cells with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions.

-

Analyze the stained cells using a flow cytometer. The distribution of cells in the four quadrants (viable, early apoptotic, late apoptotic, and necrotic) is determined.

-

-

Protein Extraction: Lyse the treated cells in RIPA buffer to extract total protein.

-

Protein Quantification: Determine the protein concentration using a BCA assay.

-

SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk in TBST.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., β-catenin, DVL, PTEN, p-AKT, AKT, Caspase-3, PARP, Bcl-2, BAD, and β-actin as a loading control) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

In Vivo Assays

-

Colon Cancer Model:

-

Cell Implantation: Subcutaneously inject human colon cancer cells (e.g., HCT116) into the flank of immunodeficient mice (e.g., BALB/c nude mice).

-

Tumor Growth: Allow the tumors to reach a palpable size.

-

Treatment: Administer this compound (e.g., 5, 10, 20 mg/kg body weight) or vehicle control to the mice via an appropriate route (e.g., intraperitoneal injection) for a specified period (e.g., 23 days).[6]

-

Tumor Measurement: Measure the tumor volume regularly using calipers.

-

Analysis: At the end of the study, excise the tumors for weight measurement and further analysis (e.g., Western blot, immunohistochemistry).

-

-

Glioma Model:

-

Cell Implantation: Intracranially implant human glioma cells (e.g., SHG44, U251) into the brains of immunodeficient mice.

-

Treatment and Monitoring: Treat the mice with this compound and monitor for tumor growth and survival.

-

Signaling Pathways and Experimental Workflows

Signaling Pathway Diagrams

Caption: this compound inhibits the Wnt/β-catenin signaling pathway.

Caption: this compound modulates the PTEN/AKT signaling pathway.

Experimental Workflow Diagram

Caption: General experimental workflow for evaluating this compound.

Conclusion and Future Directions

This compound is a promising natural compound with significant anti-cancer potential, particularly in colon cancer and glioma. Its mechanisms of action, primarily through the inhibition of the Wnt/β-catenin pathway and modulation of the PTEN/AKT pathway, provide a strong rationale for its further development. However, to advance this compound towards clinical application, several key areas require further investigation. Comprehensive in vitro screening across a broader panel of cancer cell lines is needed to establish a more complete IC₅₀ profile. Crucially, detailed pharmacokinetic and pharmacodynamic studies are essential to understand its absorption, distribution, metabolism, excretion, and overall safety profile. Further elucidation of its molecular targets and potential off-target effects will also be critical for its successful translation into a therapeutic agent.

References

- 1. Columbamine suppresses the proliferation and malignization of colon cancer cells via abolishing Wnt/β-catenin signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | C20H20ClNO4 | CID 15840198 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Columbamine suppresses the proliferation and malignization of colon cancer cells via abolishing Wnt/β-catenin signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. dovepress.com [dovepress.com]

- 5. Columbamine-Mediated PTEN/AKT Signal Pathway Regulates the Progression of Glioma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Columbamine Chloride: A Technical Guide to its Discovery, History, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Columbamine, a protoberberine alkaloid, and its chloride salt have emerged as compounds of significant interest in pharmacological research, particularly in oncology. This technical guide provides a comprehensive overview of the discovery, history, chemical properties, and biological activities of columbamine chloride. It details the experimental protocols for key assays used to elucidate its mechanism of action and presents quantitative data on its bioactivity. Furthermore, this guide illustrates the signaling pathways modulated by columbamine and outlines experimental workflows using Graphviz diagrams, offering a valuable resource for researchers in drug discovery and development.

Introduction: Discovery and History

The journey of columbamine is rooted in the exploration of traditional medicinal plants. It was first isolated from Jateorhiza columba (also known as Calumba), a perennial climbing plant native to East Africa.[1][2] The discovery of alkaloids as a distinct class of chemical compounds in the early 19th century paved the way for the isolation and characterization of numerous plant-derived bioactive molecules, including the protoberberine alkaloids to which columbamine belongs.[3]

Protoberberine alkaloids, characterized by their tetracyclic ring system, have a long history of use in traditional Chinese and other medicine systems.[4] One of the most well-known members of this class is berberine, which has been used for centuries.[5] Columbamine itself is a metabolite of berberine.[6] A significant milestone in the history of columbamine chemistry was its synthesis from berberine, first reported by Cava and Reed in 1967, which provided a method for its production beyond natural extraction.[7][8]

Chemical Properties of this compound

This compound is the salt form of columbamine, which enhances its solubility and stability for experimental use.[9]

| Property | Value | Reference |

| Molecular Formula | C₂₀H₂₀ClNO₄ | |

| Molecular Weight | 373.83 g/mol | |

| IUPAC Name | 3,9,10-trimethoxy-5,6-dihydroisoquinolino[2,1-b]isoquinolin-7-ium-2-ol chloride | |

| CAS Number | 1916-10-5 | |

| Appearance | Solid | [10] |

| Solubility | Soluble in DMSO | [10] |

Biological Activities and Therapeutic Potential

Columbamine has demonstrated a wide range of biological activities, with its anti-cancer properties being the most extensively studied. It has also been noted for its potential anti-inflammatory, antioxidant, antifungal, and antiparasitic effects.[1][6]

Anti-Cancer Activity

Research has shown that columbamine exhibits cytotoxic effects against various cancer cell lines.

3.1.1. Colon Cancer

In colon cancer cells (HCT116, SW480, and LoVo), columbamine has been shown to:

-

Inhibit cell proliferation in a time- and dose-dependent manner.[11]

-

Suppress cell migration and invasion.[11]

-

Induce apoptosis.[11]

3.1.2. Glioma

In glioma cell lines (SHG44 and U251), columbamine has been observed to:

-

Inhibit cell proliferation, migration, and invasion.

-

Promote apoptosis.

Other Bioactivities

-

CYP450 Inhibition: this compound is an inhibitor of the cytochrome P450 isoform CYP3A4.[6]

-

Antifungal Activity: Columbamine has shown inhibitory effects against the spore germination of some plant pathogenic fungi.[12]

Quantitative Bioactivity Data

| Parameter | Cell Line/Target | Value | Reference |

| IC₅₀ | CYP3A4 | 30.6 µM | [6] |

| Effective Concentration (Proliferation) | HCT116, SW480, LoVo | 10-50 µM | [6] |

| Effective Concentration (Migration/Invasion) | HCT116, LoVo | 20-40 µM | [6] |

| Effective Concentration (Apoptosis) | HCT116, LoVo | 20-40 µM | [6] |

| Effective Concentration (Glioma Proliferation/Metastasis) | SHG44, U251 | 20-50 µM |

Signaling Pathways Modulated by Columbamine

Columbamine exerts its anti-cancer effects by modulating key signaling pathways involved in cell growth, proliferation, and survival.

Wnt/β-catenin Signaling Pathway

In colon cancer, columbamine has been shown to suppress the Wnt/β-catenin signaling pathway. This pathway is crucial for cell proliferation, and its dysregulation is a hallmark of many cancers.[11]

PTEN/AKT Signaling Pathway

In glioma cells, columbamine promotes the expression of PTEN (Phosphatase and tensin homolog) and inhibits the phosphorylation of AKT. The PTEN/AKT pathway is a critical regulator of cell survival and apoptosis.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of columbamine.

Cell Viability and Proliferation Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.[13][14]

Principle: Metabolically active cells reduce the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide or MTT) to purple formazan crystals.[13][14] The amount of formazan produced is proportional to the number of viable cells.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treatment: Treat the cells with varying concentrations of this compound and a vehicle control for the desired time periods (e.g., 24, 48, 72 hours).

-

MTT Addition: After the treatment period, add MTT solution (typically 0.5 mg/mL in sterile PBS) to each well and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO, acidified isopropanol) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

Western Blot Analysis

This technique is used to detect specific proteins in a sample and to quantify their expression levels.[15][16][17][18]

Principle: Proteins are separated by size using gel electrophoresis, transferred to a membrane, and then probed with specific antibodies.

Protocol:

-

Protein Extraction: Lyse columbamine-treated and control cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Separate equal amounts of protein from each sample on a polyacrylamide gel by electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

-

Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest (e.g., β-catenin, p-AKT, total AKT, PTEN) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.

Transwell Migration and Invasion Assay

This assay is used to assess the migratory and invasive potential of cancer cells in vitro.[19][20][21][22]

Principle: Cells are seeded in the upper chamber of a Transwell insert and migrate through a porous membrane towards a chemoattractant in the lower chamber. For invasion assays, the membrane is coated with a basement membrane extract (e.g., Matrigel).

Protocol:

-

Chamber Preparation: For invasion assays, coat the upper surface of the Transwell membrane with Matrigel. For migration assays, no coating is needed. Rehydrate the inserts.

-

Cell Seeding: Suspend serum-starved cells in a serum-free medium and seed them into the upper chamber of the Transwell insert.

-

Chemoattractant: Add a medium containing a chemoattractant (e.g., fetal bovine serum) to the lower chamber.

-

Incubation: Incubate the plate for a period sufficient for cell migration or invasion (e.g., 24-48 hours).

-

Cell Removal: Remove the non-migrated/non-invaded cells from the upper surface of the membrane with a cotton swab.

-

Fixation and Staining: Fix the migrated/invaded cells on the lower surface of the membrane with methanol and stain with a solution like crystal violet.

-

Quantification: Count the stained cells in several random fields under a microscope.

Luciferase Reporter Assay for Wnt Signaling

This assay is used to quantify the activity of the Wnt/β-catenin signaling pathway.[23][24][25][26][27]

Principle: Cells are transfected with a reporter plasmid containing a luciferase gene under the control of a TCF/LEF responsive element. Activation of the Wnt pathway leads to the expression of luciferase, which can be measured by its enzymatic activity.

Protocol:

-

Transfection: Co-transfect cells with a TCF/LEF-luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase for normalization).

-

Treatment: After transfection, treat the cells with this compound and/or a Wnt pathway activator (e.g., Wnt3a conditioned medium or LiCl).

-

Cell Lysis: Lyse the cells and collect the lysate.

-

Luciferase Assay: Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency.

Pharmacokinetics

While detailed pharmacokinetic studies specifically on columbamine are limited in the publicly available literature, information on related protoberberine alkaloids, such as berberine and its metabolites, can provide some insights. Generally, protoberberine alkaloids exhibit low oral bioavailability.[28][29] For instance, demethyleneberberine, a metabolite of berberine, is rapidly absorbed from the gastrointestinal tract but also quickly cleared from plasma.[29] Further pharmacokinetic studies are warranted to fully understand the absorption, distribution, metabolism, and excretion (ADME) profile of columbamine.

Conclusion

This compound is a promising natural product-derived compound with significant anti-cancer potential. Its ability to modulate critical signaling pathways such as Wnt/β-catenin and PTEN/AKT underscores its therapeutic relevance. This technical guide provides a foundational resource for researchers by consolidating the historical context, chemical properties, biological activities, and detailed experimental methodologies related to this compound. The provided data and workflows are intended to facilitate further investigation into its mechanisms of action and to support its development as a potential therapeutic agent. Future research should focus on comprehensive in vivo studies and detailed pharmacokinetic and toxicological profiling to translate the promising preclinical findings into clinical applications.

References

- 1. taylorandfrancis.com [taylorandfrancis.com]

- 2. Jateorhiza palmata - Wikipedia [en.wikipedia.org]

- 3. The discovery of alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Berberine: Botanical Occurrence, Traditional Uses, Extraction Methods, and Relevance in Cardiovascular, Metabolic, Hepatic, and Renal Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. A synthesis of columbamine from berberine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Columbamine - Wikipedia [en.wikipedia.org]

- 11. Columbamine suppresses the proliferation and malignization of colon cancer cells via abolishing Wnt/β-catenin signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchhub.com [researchhub.com]

- 14. MTT assay overview | Abcam [abcam.com]

- 15. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

- 16. bosterbio.com [bosterbio.com]

- 17. Western Blot Protocol | Proteintech Group [ptglab.com]

- 18. General Western Blot Protocol Overview: Novus Biologicals [novusbio.com]

- 19. Principles, Techniques, and Precautions in Transwell Migration and Invasion Assays for Cancer Cell Metastas... [protocols.io]

- 20. clyte.tech [clyte.tech]

- 21. stackscientific.nd.edu [stackscientific.nd.edu]

- 22. Transwell Cell Migration Assay Using Human Breast Epithelial Cancer Cell [bio-protocol.org]

- 23. Wnt Reporter Activity Assay [en.bio-protocol.org]

- 24. Protocol for a Wnt reporter assay to measure its activity in human neural stem cells derived from induced pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Wnt Reporter Activity Assay [bio-protocol.org]

- 26. resources.amsbio.com [resources.amsbio.com]

- 27. How to detect and activate Wnt signaling | The WNT Homepage [wnt.stanford.edu]

- 28. Pharmacokinetics of Two Alkaloids after Oral Administration of Rhizoma Coptidis Extract in Normal Rats and Irritable Bowel Syndrome Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 29. mdpi.com [mdpi.com]

Methodological & Application

Columbamine Chloride: In Vitro Experimental Protocols for Cancer Research

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Columbamine chloride, a protoberberine alkaloid isolated from medicinal plants such as Rhizoma Coptidis, has garnered significant interest in oncological research. In vitro studies have demonstrated its potential as an anticancer agent, exhibiting inhibitory effects on cell proliferation, migration, and invasion, while promoting apoptosis in various cancer cell lines. These effects are attributed to its modulation of key cellular signaling pathways, including the Wnt/β-catenin and PI3K/Akt pathways. This document provides detailed protocols for in vitro experiments to investigate the anticancer and anti-inflammatory properties of this compound, along with data presentation tables and visualizations of associated signaling pathways and experimental workflows.

Data Presentation: Summary of In Vitro Effects of this compound

The following tables summarize the quantitative effects of this compound on various cancer cell lines as reported in the literature.

Table 1: Inhibition of Cancer Cell Proliferation by this compound

| Cell Line | Cancer Type | Assay | Concentration (µM) | Incubation Time (h) | % Inhibition / Effect |

| HCT116 | Colon Cancer | MTT Assay | 20, 30, 40 | 24, 48, 72 | Dose- and time-dependent inhibition[1][2] |

| SW480 | Colon Cancer | MTT Assay | 20, 30, 40 | 24, 48, 72 | Dose- and time-dependent inhibition[1][2] |

| LoVo | Colon Cancer | MTT Assay | 20, 30, 40 | 24, 48, 72 | Dose- and time-dependent inhibition[1][2] |

| SHG44 | Glioma | MTT Assay | 10, 20, 30, 40, 50 | 24, 48, 72 | Dose- and time-dependent inhibition |

| U251 | Glioma | MTT Assay | 10, 20, 30, 40, 50 | 24, 48, 72 | Dose- and time-dependent inhibition |

| HCT116 | Colon Cancer | Colony Formation | 20, 30, 40 | - | Dose-dependent suppression[1][2] |

| SHG44 | Glioma | Colony Formation | 20, 30, 50 | - | Dose-dependent inhibition |

| U251 | Glioma | Colony Formation | 20, 30, 50 | - | Dose-dependent inhibition |

Table 2: Induction of Apoptosis by this compound

| Cell Line | Cancer Type | Assay | Concentration (µM) | Incubation Time (h) | Observations |

| HCT116 | Colon Cancer | TUNEL Staining | 20, 30, 40 | 48 | Increased number of TUNEL-positive cells[1][3] |

| HCT116 | Colon Cancer | Flow Cytometry (Annexin V/PI) | 20, 30, 40 | 48 | Increased percentage of apoptotic cells[1][3] |

| SHG44 | Glioma | Flow Cytometry (Annexin V/PI) | 20, 30, 50 | - | Increased apoptosis rate |

| U251 | Glioma | Flow Cytometry (Annexin V/PI) | 20, 30, 50 | - | Increased apoptosis rate |

| SHG44 | Glioma | TUNEL Staining | 20, 30, 50 | - | Induced DNA damage and apoptosis |

| U251 | Glioma | TUNEL Staining | 20, 30, 50 | - | Induced DNA damage and apoptosis |

Table 3: Inhibition of Cancer Cell Migration and Invasion by this compound

| Cell Line | Cancer Type | Assay | Concentration (µM) | Incubation Time (h) | Observations |

| HCT116 | Colon Cancer | Scratch Wound Assay | 20, 30, 40 | 24 | Significant inhibition of cell migration[1][2] |

| LoVo | Colon Cancer | Scratch Wound Assay | 20, 30, 40 | 24 | Significant inhibition of cell migration[1][2] |

| HCT116 | Colon Cancer | Transwell Invasion Assay | 20, 30, 40 | - | Dose-dependent impairment of invasion[1][2] |

| SHG44 | Glioma | Wound Healing Assay | 20, 30, 50 | 24 | Significant inhibition of cell migration |

| U251 | Glioma | Wound Healing Assay | 20, 30, 50 | 24 | Significant inhibition of cell migration |

| SHG44 | Glioma | Transwell Invasion Assay | 20, 30, 50 | - | Dose-dependent inhibition of invasion |

| U251 | Glioma | Transwell Invasion Assay | 20, 30, 50 | - | Dose-dependent inhibition of invasion |

Experimental Protocols

Herein, we provide detailed methodologies for key in vitro experiments to assess the anticancer and anti-inflammatory effects of this compound.

Anticancer Activity Assays

This protocol is designed to assess the effect of this compound on the metabolic activity of cancer cells, which is an indicator of cell viability.

Materials:

-

Cancer cell lines (e.g., HCT116, SW480, SHG44)

-

Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

-

This compound (stock solution in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium.

-

Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow cell attachment.

-

Prepare serial dilutions of this compound in complete culture medium from your stock solution.

-

Remove the medium from the wells and add 100 µL of the prepared this compound dilutions (e.g., 0, 10, 20, 30, 40, 50 µM). Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).

-

Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).

-

After incubation, add 10 µL of MTT solution to each well.

-

Incubate the plate for an additional 4 hours at 37°C.

-

Carefully remove the medium containing MTT.

-

Add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Gently shake the plate for 10 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability using the following formula: Cell Viability (%) = (Absorbance of treated cells / Absorbance of control cells) x 100

This assay assesses the ability of single cells to undergo unlimited division and form colonies, a characteristic of cancer cells.

Materials:

-

Cancer cell lines

-

Complete culture medium

-

This compound

-

6-well plates

-

Crystal violet solution (0.5% in 20% methanol)

-

PBS (Phosphate-Buffered Saline)

Procedure:

-

Seed a low density of cells (e.g., 500-1000 cells/well) in 6-well plates.

-

Allow the cells to attach overnight.

-

Treat the cells with various concentrations of this compound.

-

Incubate the plates for 10-14 days, changing the medium with fresh this compound every 2-3 days.

-

After the incubation period, wash the wells twice with PBS.

-

Fix the colonies with 4% paraformaldehyde for 15 minutes.

-

Stain the colonies with crystal violet solution for 20 minutes.

-

Gently wash the wells with water and allow them to air dry.

-

Photograph the plates and count the number of colonies (typically containing >50 cells).

This method quantifies the percentage of apoptotic and necrotic cells following treatment with this compound.

Materials:

-

Cancer cell lines

-

Complete culture medium

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

PBS

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and treat with this compound for the desired time.

-

Harvest the cells, including both adherent and floating cells.

-

Wash the cells twice with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the samples by flow cytometry within one hour.

-

Annexin V-negative/PI-negative: Live cells

-

Annexin V-positive/PI-negative: Early apoptotic cells

-

Annexin V-positive/PI-positive: Late apoptotic/necrotic cells

-

Annexin V-negative/PI-positive: Necrotic cells

-